Alosetron - 122852-42-0

Alosetron

Catalog Number: EVT-258356
CAS Number: 122852-42-0
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alosetron hydrochloride is a potent and highly selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist. [] It is classified as a serotonin receptor antagonist, specifically targeting the 5-HT3 subtype. [, ] Alosetron plays a significant role in scientific research as a pharmacological tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes, particularly in the gastrointestinal tract. [, , , ]

Future Directions
  • Investigation of its potential in other gastrointestinal disorders: This includes exploring its use in conditions like dumping syndrome, where preliminary findings suggest potential benefits. []

2-Methyl-5-hydroxytryptamine

Relevance: 2-Methyl-5-hydroxytryptamine is pharmacologically opposed to Alosetron. While Alosetron blocks 5-HT3 receptors, 2-Methyl-5-hydroxytryptamine activates them. Researchers use 2-Methyl-5-hydroxytryptamine to induce effects that Alosetron can then counteract, allowing them to study the mechanism of action of Alosetron. For instance, Alosetron effectively inhibited the 2-Methyl-5-hydroxytryptamine-induced inward currents in myenteric neurons, demonstrating its antagonistic action on 5-HT3 receptors .

SR-52772

Relevance: Similar to 2-methyl-5-hydroxytryptamine, SR-52772 serves as a pharmacological counterpoint to Alosetron in research. Its agonist activity at the 5-HT3 receptor allows researchers to investigate the effects of Alosetron's antagonism. In a study using serotonin transporter-knockout rats, SR-52772 increased the visceromotor response to colorectal distention, indicating its role in visceral sensitivity . This effect could potentially be countered by Alosetron, highlighting its potential as a therapeutic agent for visceral hypersensitivity.

Meta-Chlorophenylbiguanide (mCPBG)

Relevance: mCPBG, as a 5-HT3 receptor agonist, was used in a study to investigate the mechanism of action of Alosetron in a rat model of ulcerative colitis. When co-administered with Alosetron, mCPBG antagonized the protective effects of Alosetron, further supporting that Alosetron exerts its effects via the 5-HT3 receptor .

Alosetron Metabolites

Compound Description: Alosetron undergoes extensive metabolism in the body, producing multiple metabolites. While the specific structures of these metabolites are not explicitly provided in the papers, it's mentioned that N-demethylation, hydroxylation, and oxidation are involved in Alosetron metabolism .

Relevance: Understanding the pharmacological activity of Alosetron metabolites is crucial for a complete picture of its action. Research suggests that some of these metabolites might retain activity at 5-HT3 receptors, contributing to Alosetron's overall therapeutic effect . Further investigation is needed to determine the specific activity and potency of individual Alosetron metabolites.

Overview

Alosetron is a medication primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. It acts as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in gastrointestinal motility and secretion. The chemical structure of alosetron is identified as 2,3,4,5-tetrahydro-5-methyl-2-((5-methyl-1H-imidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one hydrochloride, and it is marketed under the trade name LOTRONEX® in the United States .

Source and Classification

Alosetron belongs to the class of drugs known as serotonin receptor antagonists. Specifically, it is classified as a small molecule drug that has been approved for medical use but has also faced withdrawal from the market due to safety concerns in certain populations . Its mechanism of action involves inhibiting the 5-HT3 receptors located in the gastrointestinal tract, which helps reduce bowel movement frequency and improve stool consistency.

Synthesis Analysis

Another approach utilizes 4-hydroxymethyl-5-methylimidazole under acidic conditions (using hydrochloric acid or sulfonic acids) to react with the aforementioned indole compound. This method has been recognized for its industrial viability and higher yield potential . The reaction typically occurs at temperatures ranging from 70°C to 200°C, with optimal conditions around 100°C to 150°C.

Molecular Structure Analysis

Alosetron's molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of approximately 294.35 g/mol. The structural characteristics include:

  • Chemical Structure: Alosetron features a complex bicyclic structure that incorporates both indole and imidazole moieties.
  • Data: The compound exhibits specific functional groups that contribute to its pharmacological activity, including nitrogen atoms that participate in receptor binding.

The three-dimensional structure can be represented using various chemical drawing software or databases for detailed visualization .

Chemical Reactions Analysis

Alosetron undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  • Condensation Reactions: The primary synthetic route involves condensation between indole derivatives and imidazole derivatives under strong base or acidic conditions.
  • Purification Processes: Post-synthesis purification is necessary to isolate pure alosetron from reaction by-products and unreacted materials. Techniques such as crystallization or chromatography are commonly employed.

These reactions are crucial for ensuring the efficacy and safety of alosetron as a pharmaceutical agent .

Mechanism of Action

The mechanism by which alosetron exerts its therapeutic effects involves:

  1. Receptor Binding: Alosetron selectively binds to the serotonin 5-HT3 receptors located on enteric neurons in the gastrointestinal tract.
  2. Inhibition of Neuronal Activity: By blocking these receptors, alosetron inhibits excitatory neurotransmission that leads to increased gastrointestinal motility and secretion.
  3. Reduction of Symptoms: This action results in decreased bowel movement frequency and improved stool consistency, alleviating symptoms associated with diarrhea-predominant IBS .
Physical and Chemical Properties Analysis

Alosetron exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 0.438 mg/mL.
  • LogP: The partition coefficient (logP) is around 2, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is approximately 13.32, while the strongest basic pKa is around 6.81.
  • Polar Surface Area: Approximately 53.92 Ų, which influences its absorption and permeability characteristics.

These properties are essential for understanding alosetron's behavior in biological systems and its pharmacokinetics .

Applications

In addition to its therapeutic use, alosetron serves as a subject of research within pharmacology and medicinal chemistry fields, particularly concerning serotonin receptor interactions and gastrointestinal pharmacotherapy .

Introduction to Alosetron in Neurogastroenterology

Historical Context of Serotonergic Therapeutics in Functional Gastrointestinal Disorders

The evolution of serotonergic agents revolutionized gastrointestinal (GI) pharmacotherapy, with serotonin (5-hydroxytryptamine, 5-HT) identified as a critical modulator of gut-brain axis signaling. Early research established that >90% of the body's serotonin resides in enterochromaffin cells, influencing peristalsis, secretion, and visceral sensation [1] [6]. This understanding catalyzed the development of receptor-targeted agents, culminating in alosetron's landmark FDA approval in 2000 as the first 5-HT₃ antagonist for diarrhea-predominant irritable bowel syndrome (IBS-D) in women [1] [5]. Its withdrawal within months due to rare ischemic colitis events and subsequent restricted reintroduction (2002) marked a pivotal regulatory milestone, establishing the first risk management program for GI therapeutics [3] [5]. This trajectory underscores the complex interplay between serotonin pathway modulation and functional GI disorder management.

Table 1: Evolution of Key Serotonergic Agents in GI Therapeutics

AgentTarget ReceptorPrimary IndicationDevelopment Timeline
Cisapride5-HT₄ agonistGERD, gastroparesis1980s-2000 (withdrawn)
Alosetron5-HT₃ antagonistIBS-D (female)2000 (approved)
Tegaserod5-HT₄ partial agonistIBS-C2002-2007 (withdrawn)
Ramosetron5-HT₃ antagonistIBS-D (Asia)2008 (Japan)

Pharmacological Classification of Alosetron as a Selective 5-HT₃ Receptor Antagonist

Alosetron (C₁₇H₁₈N₄O) is a potent and selective antagonist of the 5-HT₃ receptor, a ligand-gated ion channel predominantly localized on enteric neurons and vagal afferents. Its imidazole-derived structure confers high binding affinity (Kᵢ = 0.32 nM), with >1,000-fold selectivity over other serotonin receptors (5-HT₁c, 5-HT₂) and negligible activity at histaminergic or adrenergic sites [1] [8] [10]. Mechanistically, alosetron blocks serotonin-induced cation influx (Na⁺, Ca²⁺), interrupting key neuroenteric pathways:

  • Motility inhibition: Reduces colonic transit time by 15–25%, enhancing fluid absorption and stool formation [1] [6]
  • Visceral analgesia: Attenuates afferent pain signaling via vagal and spinal pathways, decreasing central pain processing [1] [8]
  • Secretory suppression: Inhibits serotonin-mediated chloride secretion in the jejunum, counteracting diarrheal fluid loss [1]

Pharmacokinetic properties include rapid absorption (Tₘₐₓ = 1 hour), moderate bioavailability (50–60%), and extensive hepatic metabolism via CYP1A2, CYP2C9, and CYP3A4 isoenzymes. Its plasma concentration exhibits gender dimorphism, being 30–50% lower in males than females at equivalent doses—a factor influencing its gender-specific efficacy [1] [3].

Table 2: Pharmacodynamic and Kinetic Profile of Alosetron

ParameterCharacteristicClinical Relevance
Receptor affinity5-HT₃ Kᵢ = 0.32 nMHigh target specificity
Selectivity ratio>1,000 vs. 5-HT₁c/5-HT₂Minimal off-target effects
Bioavailability50–60% (reduced 25% with food)Predictable absorption
MetabolismCYP1A2 > CYP2C9 > CYP3A4Affected by CYP1A2 inhibitors (fluvoxamine)
Gender disparityPlasma conc. 30–50% lower in malesBasis for female-specific indication

Alosetron’s Role in Redefining Targeted Therapies for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Alosetron redefined IBS-D management by demonstrating that precision receptor antagonism could concurrently address multiple symptomatologic domains. Clinical trials established its efficacy in women with severe IBS-D refractory to conventional therapy (e.g., loperamide, dietary modification), with 45–59% achieving composite responder status per FDA endpoints versus 30–45% on placebo [4] [5]. Key therapeutic effects include:

  • Symptom multiplex efficacy: A 2018 prospective study (n=192) using FDA composite endpoints (⩾30% pain reduction + ⩾50% reduction in days with type 6/7 stools) found 45% of alosetron-treated patients met responder criteria for ⩾6/12 weeks, with significant improvements in stool frequency, urgency, and incontinence (p<0.001) [4]
  • Neurovisceral integration: By modulating 5-HT₃ receptors on spinal afferents and in the solitary tract nucleus, alosetron reduces central amplification of visceral pain signals, decreasing emotional distress components of IBS [1] [6]
  • Disease-specific targeting: The American Gastroenterological Association (AGA) conditionally recommends alosetron for IBS-D, noting its efficacy is confined to diarrhea-predominant phenotypes without benefit in functional diarrhea [1] [12]

Alosetron’s reintroduction under a risk management program established a precedent for precision prescribing in high-need subsets, influencing subsequent drug development (e.g., ramosetron in Asia, eluxadoline) [5] [8]. Its legacy persists in guidelines positioning 5-HT₃ antagonists as second-line therapy for severe IBS-D unresponsive to first-line interventions.

Table 3: Clinical Response Profile in IBS-D Patients

Symptom DomainResponse Rate (%)Magnitude of Improvement vs. BaselineMechanistic Basis
Abdominal pain55–62%30–40% reduction in VAS scoresVisceral afferent desensitization
Stool consistency60–68%50% reduction in type 6/7 stoolsNormalized colonic transit & secretion
Fecal urgency45–51%3.2-fold increase in urgency-free daysReduced rectal sensitivity
Global symptom relief45–59% (composite)1.55 RR vs. placebo (95% CI:1.4–1.72)Multifactorial neuromodulation

Compound Names Mentioned:

  • Alosetron
  • Cilansetron
  • Ramosetron
  • Ondansetron
  • Granisetron
  • Tropisetron
  • Palonosetron
  • Dolasetron
  • Cisapride
  • Tegaserod

Properties

CAS Number

122852-42-0

Product Name

Alosetron

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)

InChI Key

JSWZEAMFRNKZNL-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C

Solubility

4.38e-01 g/L

Synonyms

2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.